

L-368,899 hydrochloride experimental protocol for in vivo studies

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Compound of Interest

Compound Name: L-368,899 hydrochloride

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L-368,899 Hydrochloride: Application Notes for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

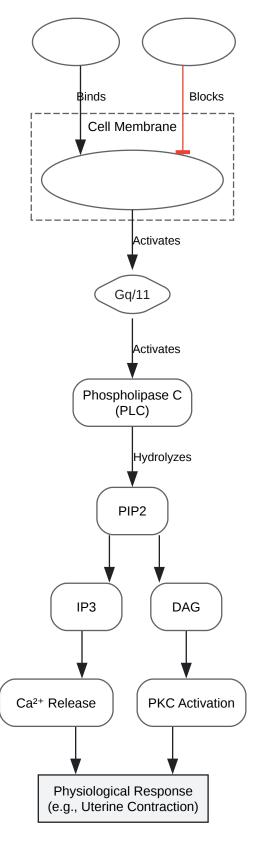
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally investigated for the prevention of preterm labor, it has become a critical pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its ability to cross the blood-brain barrier makes it suitable for investigating both peripheral and central nervous system effects of oxytocin receptor blockade.[1][3] These application notes provide detailed protocols for in vivo studies using L-368,899, along with key quantitative data to inform experimental design.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the subsequent signaling cascade, thereby preventing physiological responses mediated by oxytocin, such as uterine contractions.[1]



Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899





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Inhibition of the Oxytocin Receptor Signaling Cascade by L-368,899.

Quantitative Data Receptor Binding Affinity and Selectivity

L-368,899 demonstrates high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).[4]

Species/Tissue	Receptor	Parameter	Value (nM)	Reference
Rat Uterus	Oxytocin	IC50	8.9	[4][5]
Human Uterus	Oxytocin	IC ₅₀	26	[4][5]
Coyote Brain	Oxytocin	Ki	12.38	[3]
Rat Liver	V1a	IC ₅₀	370	
Human Liver	V1a	IC ₅₀	510	[5]
Coyote Brain	V1a	Ki	511.6	[3]
Rat Kidney	V2	IC ₅₀	570	
Human Kidney	V2	IC50	960	[5]

In Vivo Pharmacokinetics

Pharmacokinetic profiles of L-368,899 have been characterized in several species. The compound is orally bioavailable, though parameters can be dose and sex-dependent.[6]

Intravenous Administration



Species	Dose (mg/kg)	t½ (hr)	Plasma Clearance (ml/min/kg)	Vdss (L/kg)	Reference
Rat	1, 2.5, 10	~2	23 - 36	2.0 - 2.6	[6]
Dog (female)	1, 2.5, 10	~2	23 - 36	3.4 - 4.9	[6]

Oral Administration

Species	Dose (mg/kg)	Cmax (hr)	Oral Bioavailability (%)	Reference
Rat (female)	5	< 1	14	[5][6]
Rat (male)	5	< 1	18	[5][6]
Rat (male)	25	< 1	41	[6]
Dog (female)	5	< 1	17	[6]
Dog (female)	33	1 - 4	41	[6]

Note: Due to nonlinear kinetics, bioavailability could not be calculated for higher oral doses in some studies.[6]

Intramuscular Administration in Coyotes

Dose (mg/kg)	Peak CSF Concentration Time	Reference
3	15 - 30 min	[3]

Experimental Protocols Preparation of L-368,899 Hydrochloride for In Vivo Administration



L-368,899 hydrochloride is soluble in water and saline.[7]

- Reconstitution: For a stock solution, dissolve L-368,899 hydrochloride in sterile 0.9% saline to the desired concentration.
- Working Solution: Dilute the stock solution with sterile 0.9% saline to the final concentration required for injection.
- Storage: Store stock solutions at -20°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Protocol 1: Inhibition of Uterine Contractions (Rat Model)

This protocol is designed to assess the tocolytic (anti-contraction) efficacy of L-368,899.

- Animal Model: Use time-mated pregnant Sprague-Dawley rats on day 21 of gestation.
- Anesthesia: Anesthetize the rats (e.g., with urethane) and record uterine activity using a
 pressure transducer connected to a catheter inserted into the uterine horn.
- Baseline Measurement: Record spontaneous uterine contractions for a baseline period of 30-60 minutes.
- Oxytocin Challenge: Administer a bolus intravenous (i.v.) injection of oxytocin to induce strong, regular uterine contractions.
- L-368,899 Administration: Once a stable contractile response to oxytocin is established, administer L-368,899 hydrochloride intravenously. An effective dose to inhibit oxytocininduced contractions in rats is approximately 0.35 mg/kg (ED₅₀).[4]
- Data Analysis: Measure the frequency and amplitude of uterine contractions before and after L-368,899 administration. Calculate the percentage inhibition of the oxytocin-induced response.

Protocol 2: Assessment of Social Behavior (Mouse Model)



This protocol is adapted from studies investigating the role of oxytocin in social behaviors.

- Animal Model: Use adult male C57BL/6J mice.
- Habituation: Habituate the mice to the testing arena and injection procedures for several days prior to the experiment.
- L-368,899 Administration: Administer L-368,899 hydrochloride via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been shown to block the effects of oxytocin on ethanol consumption in mice.[7] Administer the compound 15-30 minutes prior to the behavioral test to allow for absorption and distribution.
- Behavioral Paradigm (e.g., Social Interaction Test):
 - Place a subject mouse in a three-chambered social approach apparatus.
 - Allow a 10-minute habituation period.
 - Introduce a novel, unfamiliar mouse (stranger) into one of the side chambers, enclosed in a wire cage. Leave the other side chamber empty.
 - Record the behavior of the subject mouse for 10 minutes, measuring the time spent in each chamber and the time spent sniffing the caged stranger mouse versus the empty cage.
- Data Analysis: Compare the social interaction parameters (time in chamber, sniffing time)
 between the vehicle-treated control group and the L-368,899-treated group.

Protocol 3: Pharmacokinetic Study (Canine or Rodent Model)

This protocol outlines a basic procedure for determining the pharmacokinetic profile of L-368,899.

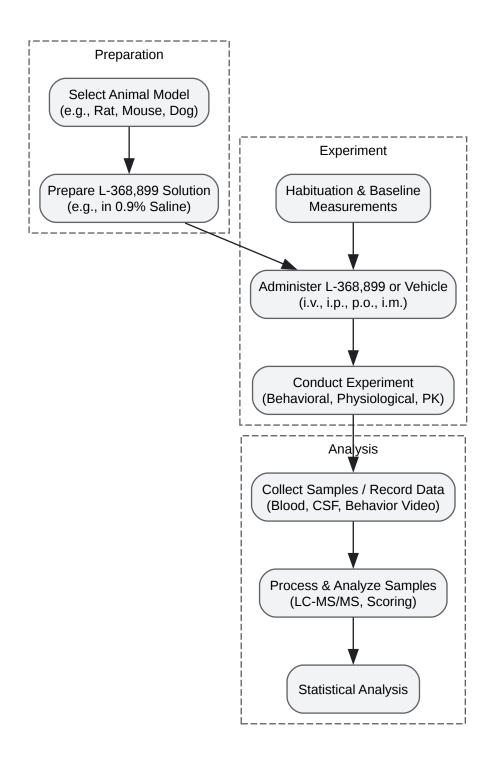
Animal Model: Use adult male or female rats or dogs.



- Catheterization (Optional but Recommended): For serial blood sampling, implant a catheter in the jugular vein or other suitable vessel one day prior to the study.
- Drug Administration:
 - Intravenous (i.v.): Administer a single bolus of L-368,899 hydrochloride (e.g., 1-10 mg/kg)
 through the tail vein (rats) or cephalic vein (dogs).[6]
 - Oral (p.o.): Administer L-368,899 by oral gavage at the desired dose (e.g., 5-100 mg/kg).
 [6]
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8,
 24 hours) into heparinized tubes.
 - For central nervous system studies, cerebrospinal fluid (CSF) may be collected via the cisterna magna at terminal time points.[3]
- Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and CSF samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of L-368,899 in plasma and/or CSF using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Data Analysis: Calculate key pharmacokinetic parameters (t½, Cmax, AUC, clearance, etc.)
 using appropriate software.

Experimental Workflow for In Vivo Studies





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General Experimental Workflow for L-368,899 In Vivo Studies.

Conclusion



L-368,899 hydrochloride is a well-characterized, selective antagonist of the oxytocin receptor. Its utility in both peripheral and central applications, combined with its oral bioavailability, makes it an invaluable tool for research into the multifaceted roles of the oxytocin system in health and disease.[1][3] The quantitative data and protocols provided herein offer a foundation for the design and execution of robust in vivo studies.

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